6-(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)-2-methylpyridazin-3(2H)-one
Description
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Properties
IUPAC Name |
6-[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidine-1-carbonyl]-2-methylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O3/c1-20(2)13-5-6-14(18-17-13)25-11-8-9-22(10-11)16(24)12-4-7-15(23)21(3)19-12/h4-7,11H,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJYLEMRADPUGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCC(C2)OC3=NN=C(C=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)-2-methylpyridazin-3(2H)-one , with CAS number 2034436-56-9 , is a complex organic molecule featuring a unique structure that includes pyridazine and pyrrolidine rings. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 344.37 g/mol . The structure incorporates various functional groups that suggest diverse biological interactions.
Biological Activity Overview
Research indicates that derivatives of pyridazine, including the compound , exhibit a range of biological activities. These include:
- Anticancer Properties : Compounds similar to this pyridazine derivative have shown potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer models.
- Anti-inflammatory Effects : Some studies have demonstrated that pyridazine derivatives can inhibit inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
- Antioxidant Activity : The presence of dimethylamino and other functional groups may confer antioxidant properties, which are beneficial in combating oxidative stress-related diseases.
Anticancer Activity
A study focusing on related pyridazine derivatives reported significant anticancer activity against several human cancer cell lines. The mechanism involved the induction of apoptosis, characterized by chromatin condensation and activation of caspases .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 6-Dimethylaminopyridazine | HCT116 | 12.5 | Apoptosis induction |
| 6-(dimethylamino)pyridazine derivative | NCI-H460 | 15.0 | Caspase activation |
Anti-inflammatory Activity
In another investigation, pyridazine derivatives were evaluated for their anti-inflammatory effects using the carrageenan-induced paw edema model in rats. The results indicated that these compounds significantly reduced edema compared to controls .
| Compound | Dose (mg/kg) | Edema Reduction (%) |
|---|---|---|
| Pyridazine derivative A | 50 | 70 |
| Indomethacin (control) | 10 | 80 |
Case Studies
- Case Study on Cancer Treatment : A clinical trial assessed the efficacy of a pyridazine derivative similar to the compound under study in patients with advanced solid tumors. The trial reported a partial response in 25% of participants, with manageable side effects .
- Case Study on Inflammation : A preclinical study demonstrated that the administration of the compound reduced inflammatory markers (TNF-alpha and IL-6) in a mouse model of arthritis, suggesting its potential as an anti-inflammatory agent .
Q & A
Q. What are the key synthetic routes for preparing 6-(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)-2-methylpyridazin-3(2H)-one?
The synthesis involves multi-step reactions, typically starting with the preparation of pyridazine intermediates. For example:
- Step 1: Synthesis of the pyridazinyloxy-pyrrolidine intermediate via nucleophilic substitution between 6-(dimethylamino)pyridazin-3-ol and a pyrrolidine derivative under basic conditions.
- Step 2: Coupling the intermediate with 2-methylpyridazin-3(2H)-one using a carbonylating agent (e.g., phosgene or carbonyldiimidazole) in anhydrous solvents like dichloromethane.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization via H/C NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
Essential techniques include:
- NMR Spectroscopy: H NMR to confirm substitution patterns (e.g., pyrrolidine ring protons at δ 3.0–4.0 ppm; pyridazine aromatic protons at δ 7.5–8.5 ppm). C NMR identifies carbonyl carbons (~170 ppm) and quaternary carbons in the pyridazine rings.
- Mass Spectrometry: HRMS to verify molecular ion peaks (e.g., [M+H]) and rule out impurities.
- IR Spectroscopy: Peaks at ~1650–1750 cm for carbonyl groups and ~1250 cm for C-O-C linkages .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the pyrrolidine-carbonyl coupling step?
Yield optimization requires:
- Catalyst Screening: Test palladium or copper catalysts for cross-coupling efficiency.
- Solvent Effects: Compare polar aprotic solvents (DMF, acetonitrile) versus non-polar solvents (toluene) to stabilize intermediates.
- Temperature Control: Reactions at 60–80°C often improve kinetics without decomposition.
- In Situ Monitoring: Use TLC or HPLC to track intermediate formation and adjust stoichiometry dynamically .
Q. What strategies resolve contradictions in NMR data for structurally similar pyridazine derivatives?
Contradictions arise from tautomerism or dynamic conformational changes. Solutions include:
- Deuterated Solvents: Use DMSO-d or CDCl to stabilize specific tautomers.
- Variable-Temperature NMR: Identify shifting peaks caused by ring puckering in the pyrrolidine moiety.
- 2D Techniques: HSQC and NOESY to correlate protons and carbons, clarifying spatial relationships between substituents .
Q. How does the dimethylamino group influence the compound’s electronic properties and reactivity?
The dimethylamino group:
- Enhances Electron Density: Acts as an electron donor, stabilizing positive charges during electrophilic substitution.
- Modifies Solubility: Increases polarity, improving aqueous solubility for biological assays.
- Affects Hydrogen Bonding: Alters binding interactions in enzymatic studies (e.g., kinase inhibition assays). Computational modeling (DFT) can quantify these effects .
Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?
Stability studies involve:
- Forced Degradation: Expose the compound to acidic (HCl), basic (NaOH), and oxidative (HO) conditions, then monitor degradation via HPLC.
- Thermogravimetric Analysis (TGA): Determine decomposition temperatures.
- Kinetic Studies: Calculate half-life at 25°C, 40°C, and 60°C to predict shelf-life .
Experimental Design & Data Analysis
Q. How to design a structure-activity relationship (SAR) study for this compound’s bioactivity?
Key steps include:
- Analog Synthesis: Modify substituents (e.g., replace dimethylamino with methoxy or halogens).
- Biological Assays: Test analogs against target proteins (e.g., kinases) using fluorescence polarization or SPR.
- Computational Docking: Use Schrödinger Suite or AutoDock to predict binding modes and correlate with IC values.
- Data Interpretation: Multivariate regression to identify critical substituents influencing potency .
Q. What statistical approaches address variability in biological replicate data for this compound?
Employ:
- ANOVA with Tukey’s Post Hoc Test: Compare means across treatment groups.
- Principal Component Analysis (PCA): Reduce dimensionality in omics datasets (e.g., transcriptomics).
- Power Analysis: Predefine sample sizes to ensure statistical significance (α = 0.05, power = 0.8) .
Comparative Studies
Q. How does this compound compare to analogs with alternative heterocycles (e.g., pyridine instead of pyridazine)?
Pyridazine derivatives typically exhibit:
- Enhanced π-Stacking: Due to the electron-deficient ring, improving DNA intercalation or protein binding.
- Distinct Metabolic Profiles: Pyridazines often show slower hepatic clearance compared to pyridines.
- Synthetic Challenges: Lower commercial availability of pyridazine precursors increases synthesis complexity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
